N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a chlorophenyl ring and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to form 4-chlorophenyl
Acetamide formation: The next step involves the reaction of the sulfanyl intermediate with 2-(4-methylphenyl)acetic acid to form the acetamide moiety. This is typically achieved through an amidation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include chlorinating agents, nucleophiles, and coupling reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the acetamide moiety.
Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and acetamide groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide: Has a bromine atom instead of chlorine.
Uniqueness
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFICGYUYVEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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